molecular formula C6H13N3O2S B14005457 N-Methyl-1-[2-(methylcarbamoylamino)ethylsulfanyl]formamide CAS No. 52511-48-5

N-Methyl-1-[2-(methylcarbamoylamino)ethylsulfanyl]formamide

Cat. No.: B14005457
CAS No.: 52511-48-5
M. Wt: 191.25 g/mol
InChI Key: YKTZAKWGLWLAGK-UHFFFAOYSA-N
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Description

N-Methyl-1-[2-(methylcarbamoylamino)ethylsulfanyl]formamide is an organic compound with the molecular formula C6H13N3O2S. This compound is known for its unique structure, which includes a formamide group, a methylcarbamoylamino group, and a sulfanyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-[2-(methylcarbamoylamino)ethylsulfanyl]formamide typically involves the reaction of methylamine with methyl formate, followed by the introduction of a sulfanyl group. The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated systems to control the reaction conditions precisely. The process generally includes steps such as mixing, heating, and purification to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-[2-(methylcarbamoylamino)ethylsulfanyl]formamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can result in various derivatives depending on the substituent introduced.

Scientific Research Applications

N-Methyl-1-[2-(methylcarbamoylamino)ethylsulfanyl]formamide is used in various scientific research applications, including:

    Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-Methyl-1-[2-(methylcarbamoylamino)ethylsulfanyl]formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

    N-Methylformamide: A related compound with a simpler structure, used as a solvent and reagent in organic synthesis.

    Dimethylformamide: Another related compound, widely used as a solvent in chemical reactions.

    Formamide: A simpler formamide compound, used in various industrial applications.

Uniqueness

N-Methyl-1-[2-(methylcarbamoylamino)ethylsulfanyl]formamide is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable.

Properties

CAS No.

52511-48-5

Molecular Formula

C6H13N3O2S

Molecular Weight

191.25 g/mol

IUPAC Name

S-[2-(methylcarbamoylamino)ethyl] N-methylcarbamothioate

InChI

InChI=1S/C6H13N3O2S/c1-7-5(10)9-3-4-12-6(11)8-2/h3-4H2,1-2H3,(H,8,11)(H2,7,9,10)

InChI Key

YKTZAKWGLWLAGK-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NCCSC(=O)NC

Origin of Product

United States

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